molecular formula C15H10ClF3O4 B14066363 (4-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

(4-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

Cat. No.: B14066363
M. Wt: 346.68 g/mol
InChI Key: IOIYLRCAZPPZNX-UHFFFAOYSA-N
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Description

“(4-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid” is a biphenyl-substituted acetic acid derivative with a hydroxyl group on the α-carbon of the acetic acid moiety. Its structure comprises two phenyl rings linked by a single bond, with a chlorine atom at the 4-position of one ring and a trifluoromethoxy (-OCF₃) group at the 4'-position of the other. The hydroxyacetic acid group (-CH(OH)COOH) is attached to the 3-position of the chlorinated phenyl ring. This compound’s molecular formula is C₁₅H₁₀ClF₃O₄, and its molecular weight is 354.69 g/mol.

The trifluoromethoxy group is highly electronegative and lipophilic, which enhances membrane permeability and metabolic stability compared to non-fluorinated analogs . The hydroxyl group on the acetic acid moiety may increase acidity (pKa ~3.5–4.0), improving solubility in aqueous environments compared to non-hydroxylated analogs.

Properties

Molecular Formula

C15H10ClF3O4

Molecular Weight

346.68 g/mol

IUPAC Name

2-[2-chloro-5-[4-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10ClF3O4/c16-12-6-3-9(7-11(12)13(20)14(21)22)8-1-4-10(5-2-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

IOIYLRCAZPPZNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C(C(=O)O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of biphenyl compounds followed by the introduction of the trifluoromethoxy group. The final step usually involves the addition of the hydroxyacetic acid moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-4’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions and responses.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Biphenyl Acetic Acid Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Target Compound C₁₅H₁₀ClF₃O₄ Cl, -OCF₃, -OH 354.69 High lipophilicity, moderate acidity
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid C₁₅H₁₃ClO₃ Cl, -OCH₃ 276.71 Lower acidity (pKa ~4.5), less stable
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ -OH, -OCH₃ 182.17 High solubility, antioxidant potential
Diflunisal (Example NSAID) C₁₃H₈F₂O₃ -F, -OH 250.20 COX inhibition, anti-inflammatory

Substituent Effects: Trifluoromethoxy (-OCF₃): Introduces strong electron-withdrawing effects and lipophilicity, enhancing blood-brain barrier penetration compared to methoxy (-OCH₃) or hydroxy (-OH) groups . Hydroxyl on Acetic Acid: Lowers pKa (~3.8) relative to non-hydroxylated analogs (e.g., pKa ~4.5 for phenylacetic acid), improving solubility for formulation .

Solubility and Lipophilicity :

  • The target compound’s calculated LogP (≈3.2) is higher than 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid (LogP ≈2.8) due to the -OCF₃ group .
  • 2-(4-Hydroxy-3-methoxyphenyl)acetic acid has lower LogP (≈1.5) due to polar -OH and -OCH₃ groups, favoring aqueous solubility .

Biological Activity

(4-Chloro-4'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to summarize the current understanding of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H8ClF3O3
  • Molecular Weight : 304.65 g/mol
  • SMILES Notation : Clc1ccc(c(c1)C(C(=O)O)OC(F)(F)F)C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including anti-inflammatory, anticancer, and antimicrobial activities. Below is a summary of key findings from recent studies.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for mitigating inflammatory diseases.

Anticancer Activity

Several studies have investigated the compound's efficacy against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)15.2Induction of apoptosis via caspase activation
A549 (Lung)12.5Cell cycle arrest at G2/M phase
HeLa (Cervical)18.7Inhibition of DNA synthesis

The compound's ability to induce apoptosis was confirmed through Annexin V staining and caspase activity assays, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

Preliminary studies have also shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Microorganism MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

This suggests that the compound could be explored further for its use in treating bacterial infections.

Case Studies

  • In Vivo Anti-inflammatory Study : A study involving a murine model of arthritis demonstrated that administration of this compound significantly reduced paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
  • Antitumor Efficacy in Xenograft Models : In a xenograft model using MDA-MB-231 cells, treatment with the compound led to a significant reduction in tumor volume compared to untreated controls, highlighting its potential for further development as an anticancer drug.

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